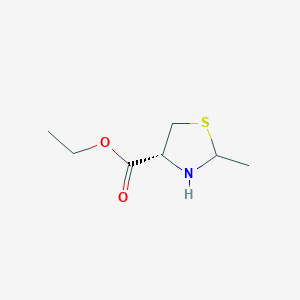

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate

Description

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by a saturated five-membered ring containing sulfur and nitrogen. The (4R)-stereochemistry and 2-methyl substituent define its structural uniqueness.

Properties

IUPAC Name |

ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUCAYHPLVZBJP-GDVGLLTNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190063-02-6 | |

| Record name | ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of cysteine derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiazolidines with different substituents. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common reagents include alkoxides and amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkoxides, amines.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines with different substituents.

Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The thiazolidine ring and the ester group play crucial roles in binding to the active sites of enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analog: Ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate (CAS 64331-72-2)

Key Differences :

- Substituents : Additional methyl group at the 2-position (2,2-dimethyl vs. 2-methyl).

- Molecular Weight : 189.275 vs. 173.23 (target compound).

- Applications : Used in material science research, such as luminescent materials (e.g., in studies by Qin Yang et al., 2019) .

Table 1: Structural and Functional Comparison

Functional Group Variations

(a) 2-Oxo Derivatives

- Example : 2-(Trimethylsilyl)ethyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate ().

- Impact : The 2-oxo group enhances hydrogen-bonding capacity, making these derivatives suitable for cosmetic applications (e.g., skin hydration) .

(b) Heterocycle Replacement

- Example : Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate (CAS 144542-43-8, ).

- Impact : Replacement of sulfur with oxygen (oxazolidine vs. thiazolidine) reduces ring stability but increases polarity, influencing solubility and pharmacokinetics in drug design .

(c) Thiazole vs. Thiazolidine

Biological Activity

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of cysteine derivatives with ethyl bromoacetate under basic conditions. This reaction leads to the formation of the thiazolidine ring structure, which is pivotal for its biological activity. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its molecular structure.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria were reported between 625 µg/ml to >5000 µg/ml .

Anticancer Potential

Research indicates that thiazolidine derivatives exhibit anticancer activity. This compound has been explored for its potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. The compound's mechanism may involve modulation of signaling pathways that are crucial for tumor growth.

Anti-HIV Activity

A series of thiazolidine compounds have been evaluated for their anti-HIV activity. Although specific data on this compound is limited, related compounds have shown promising results with IC50 values indicating effective inhibition of HIV replication . This suggests a potential avenue for further investigation into the compound's antiviral properties.

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It can act on cellular receptors to modulate signaling pathways associated with inflammation and immune responses .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate | Enantiomer with different stereochemistry | Similar antimicrobial properties |

| Mthis compound | Methyl ester instead of ethyl | Potentially lower biological activity |

| Ethyl (4R)-2-ethyl-1,3-thiazolidine-4-carboxylate | Ethyl substituent at the 2nd position | Variability in biological effects |

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazolidine derivatives:

- Antimicrobial Evaluation : A study reported that various thiazolidines exhibited significant antibacterial activity against multiple strains, supporting the potential use of this compound in treating infections .

- Anticancer Studies : Research focused on thiazolidines has shown their ability to inhibit tumor growth in vitro and in vivo models. The specific mechanisms involved are still under investigation but suggest a role in apoptosis induction and cell cycle arrest .

- HIV Inhibition : Compounds structurally related to this compound have shown varying degrees of anti-HIV activity. Further studies are needed to elucidate the exact mechanisms and efficacy of this compound against HIV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.